1,5-Bis-Boc-1,5,9-triazanonane
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Overview
Description
1,5-Bis-Boc-1,5,9-triazanonane is a chemical compound known for its role as a linker in various chemical reactions. It contains two Boc-protected amino groups, which can be deprotected under specific conditions to form free amines . This compound is often used in the synthesis of complex molecules, including dendrimers and chelators .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis-Boc-1,5,9-triazanonane is synthesized through a series of chemical reactions involving the protection of amino groups with Boc (tert-butoxycarbonyl) groups. The synthetic route typically involves the reaction of a triazanonane backbone with Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis-Boc-1,5,9-triazanonane undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield free amines.
Substitution Reactions: The free amines can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) to form amide or imine linkages.
Common Reagents and Conditions
Deprotection: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products
Deprotection: Yields free amines which can be further functionalized.
Substitution: Forms amide or imine linkages, depending on the reactants used.
Scientific Research Applications
1,5-Bis-Boc-1,5,9-triazanonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Bis-Boc-1,5,9-triazanonane primarily involves its ability to act as a linker in chemical reactions. The Boc-protected amino groups can be selectively deprotected to form free amines, which can then participate in various chemical transformations. This property makes it a versatile tool in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
1,9-Bis-Boc-1,5,9-triazanonane: Similar structure but with different positioning of Boc groups.
N1,N9-bis-Boc-norspermidine: Another compound with Boc-protected amino groups used in similar applications.
Uniqueness
1,5-Bis-Boc-1,5,9-triazanonane is unique due to its specific arrangement of Boc-protected amino groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of dendrimers and other complex molecules .
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-10-8-12-19(11-7-9-17)14(21)23-16(4,5)6/h7-12,17H2,1-6H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTHUYVAYIKJPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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